molecular formula C23H19NO4 B116360 3-(((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)methyl)benzoic acid CAS No. 155369-11-2

3-(((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)methyl)benzoic acid

Cat. No. B116360
M. Wt: 373.4 g/mol
InChI Key: VODSFAVGEJUBHO-UHFFFAOYSA-N
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Description

“3-(((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)methyl)benzoic acid” is a compound with the molecular formula C23H19NO4 . It is also known by other names such as fmoc-3-amb-oh, fmoc-3-aminomethylbenzoic acid, and 3-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]benzoic Acid .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI string: InChI=1S/C23H19NO4/c25-22(26)16-7-5-6-15(12-16)13-24-23(27)28-14-21-19-10-3-1-8-17(19)18-9-2-4-11-20(18)21/h1-12,21H,13-14H2,(H,24,27)(H,25,26) . This represents the connectivity of atoms within the molecule but does not provide information on its 3D structure.


Physical And Chemical Properties Analysis

This compound has a molecular weight of 373.4 g/mol . It has a XLogP3-AA value of 4.1, indicating its relative hydrophobicity . It has 2 hydrogen bond donors and 4 hydrogen bond acceptors .

Scientific Research Applications

  • Dye-Sensitized Solar Cells (DSSC)
    • Application : A compound similar to the one you mentioned, Poly-3-(9H-carbazol-9-yl)propylmethacrylate (pCMA), is synthesized as a polymer gel electrolyte and employed in the fabrication of dye-sensitized solar cells (DSSC) .
    • Method : The pCMA was characterized by various analytical techniques to examine its structural and thermal properties .
    • Results : DSSCs assembled with pCMA-PGE is an efficient electrolyte, which yields an open-circuit voltage 545 mV and current density 10 mA for a cell of area 0.25 cm . pCMA-PGE device shows better performance (η = 2.2%), and it also performs as a good host polymer matrix for redox couple in the electrolyte .

properties

IUPAC Name

3-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19NO4/c25-22(26)16-7-5-6-15(12-16)13-24-23(27)28-14-21-19-10-3-1-8-17(19)18-9-2-4-11-20(18)21/h1-12,21H,13-14H2,(H,24,27)(H,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VODSFAVGEJUBHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCC4=CC(=CC=C4)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)methyl)benzoic acid

CAS RN

155369-11-2
Record name 3-(((((9H-fluoren-9-yl)methoxy)carbonyl)amino)methyl)benzoic acid
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